Cas no 153445-05-7 (Folic Acid NHS Ester (gamma : alpha =2 :1))

Folic Acid NHS Ester (gamma : alpha = 2 :1) is a heterobifunctional crosslinking reagent designed for the selective conjugation of folate derivatives to primary amines in biomolecules. The ester ratio (gamma : alpha = 2 :1) ensures controlled reactivity, optimizing coupling efficiency while minimizing unwanted side reactions. The NHS ester moiety facilitates stable amide bond formation under mild conditions, making it suitable for labeling proteins, peptides, or other amine-containing compounds. This derivative is particularly useful in targeted drug delivery, imaging probes, and folate receptor studies due to its high specificity and biocompatibility. The product is supplied as a lyophilized solid, ensuring stability and ease of handling.
Folic Acid NHS Ester (gamma : alpha =2 :1) structure
153445-05-7 structure
商品名:Folic Acid NHS Ester (gamma : alpha =2 :1)
CAS番号:153445-05-7
MF:C23H22N8O8
メガワット:538.46958
MDL:MFCD29078486
CID:1106634

Folic Acid NHS Ester (gamma : alpha =2 :1) 化学的及び物理的性質

名前と識別子

    • N-[4-[[(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic acid 5-(2,5-dioxo-1-pyrrolidinyl) ester
    • FOLIC ACID NHS ESTER
    • Folic Acid NHS Ester (gamma : alpha =2 :1)
    • MDL: MFCD29078486
    • インチ: InChI=1S/C23H22N8O8/c24-23-29-19-18(21(36)30-23)27-13(10-26-19)9-25-12-3-1-11(2-4-12)20(35)28-14(22(37)38)5-8-17(34)39-31-15(32)6-7-16(31)33/h1-4,10,14,25H,5-9H2,(H,28,35)(H,37,38)(H3,24,26,29,30,36)/t14-/m0/s1
    • InChIKey: JQGNXMQTFMHNHC-AWEZNQCLSA-N
    • ほほえんだ: N=C1NC(=O)C2=C(N1)N=CC(=N2)CNC3=CC=C(C(N[C@H](C(O)=O)CCC(ON4C(CCC4=O)=O)=O)=O)C=C3

計算された属性

  • 水素結合ドナー数: 6
  • 水素結合受容体数: 14
  • 重原子数: 39
  • 回転可能化学結合数: 12

Folic Acid NHS Ester (gamma : alpha =2 :1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
F680310-100mg
Folic Acid NHS Ester (gamma : alpha =2 :1)
153445-05-7
100mg
¥ 12250 2022-04-26
TRC
F680310-100mg
Folic Acid NHS Ester (gamma : alpha =2 :1)
153445-05-7
100mg
$ 1086.00 2023-09-07
eNovation Chemicals LLC
D634855-10g
N-[4-[[(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic acid 5-(2,5-dioxo-1-pyrrolidinyl) ester
153445-05-7 90%
10g
$900 2023-05-18
BAI LING WEI Technology Co., Ltd.
S17ABC-RC4129-100mg
Folic Acid NHS Ester (gamma : alpha =2 :1)
153445-05-7 95%
100mg
¥16787 2023-11-24
Ambeed
A1003583-250mg
(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxopentanoic acid
153445-05-7 97%
250mg
$309.0 2024-04-23
Ambeed
A1003583-100mg
(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxopentanoic acid
153445-05-7 97%
100mg
$191.0 2024-04-23
Ambeed
A1003583-1g
(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxopentanoic acid
153445-05-7 97%
1g
$853.0 2024-04-23
BAI LING WEI Technology Co., Ltd.
J60F680310-100mg
Folic Acid NHS Ester (gamma : alpha =2 :1)
153445-05-7
100mg
¥17376 2023-11-24
A2B Chem LLC
AW53956-100mg
L-Norvaline,N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-
153445-05-7
100mg
$2057.00 2024-04-20
Ambeed
A1003583-50mg
(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxopentanoic acid
153445-05-7 97%
50mg
$131.0 2024-04-23

Folic Acid NHS Ester (gamma : alpha =2 :1) 関連文献

Folic Acid NHS Ester (gamma : alpha =2 :1)に関する追加情報

Introduction to Folic Acid NHS Ester (gamma : alpha =2 :1) and Its Applications in Modern Research

The compound with the CAS number 153445-05-7 is a specialized derivative of folic acid, known as Folic Acid NHS Ester (gamma : alpha =2 :1). This unique chemical entity has garnered significant attention in the field of biomedical research due to its versatile applications in drug development and molecular biology. The NHS ester (N-hydroxysuccinimide ester) functionality renders this compound highly reactive, making it an invaluable tool for conjugation reactions, particularly in the synthesis of biomolecules and the development of targeted therapeutic agents.

Folic acid, or vitamin B9, is a water-soluble vitamin essential for cell growth and metabolism. It plays a critical role in DNA synthesis and repair, as well as in the formation of red blood cells. The chemical modification of folic acid to produce NHS esters enhances its reactivity, allowing for facile coupling with various biomolecules such as peptides, proteins, and antibodies. This modification has been extensively utilized in the creation of folate-based targeted therapies, which are designed to selectively deliver therapeutic agents to cancer cells overexpressing folate receptors.

The specific ratio of gamma to alpha isomers in Folic Acid NHS Ester (gamma : alpha =2 :1) is a result of precise synthetic methodologies that ensure optimal reactivity and stability. This balance is crucial for maintaining the efficacy of the compound in biological systems. The gamma isomer, in particular, has been shown to exhibit higher affinity for certain folate receptors compared to the alpha isomer, making it a preferred choice for targeted drug delivery applications.

Recent advancements in the field of nanomedicine have further highlighted the potential of Folic Acid NHS Ester (gamma : alpha =2 :1). Researchers have developed folate-conjugated nanoparticles that leverage this compound's ability to target folate receptor-positive tumors. These nanoparticles can encapsulate a variety of therapeutic agents, including chemotherapy drugs and siRNAs, and deliver them directly to cancer cells while minimizing side effects on healthy tissues. The success of these nanoplatforms has been demonstrated in preclinical studies, where they have shown significant promise in treating various types of cancer.

In addition to its role in cancer therapy, Folic Acid NHS Ester (gamma : alpha =2 :1) has been explored for its potential in regenerative medicine. Studies have indicated that folate-based compounds can promote the proliferation and differentiation of stem cells, which are crucial for tissue repair and regeneration. The ability of these compounds to selectively target specific cell types makes them ideal candidates for developing stem cell-based therapies for degenerative diseases such as Parkinson's and Alzheimer's.

The use of Folic Acid NHS Ester (gamma : alpha =2 :1) in diagnostic applications has also gained traction. Folate-conjugated probes have been developed for imaging folate receptor-positive tumors using techniques such as positron emission tomography (PET). These probes allow for non-invasive visualization of tumors at early stages, enabling earlier diagnosis and more effective treatment planning. The high specificity and affinity of folate-conjugated probes make them valuable tools in precision medicine.

The synthesis and characterization of Folic Acid NHS Ester (gamma : alpha =2 :1) have been refined through continuous research and development. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure the purity and structural integrity of the compound. These methodologies are essential for maintaining consistency across different batches and ensuring reproducibility in experimental results.

The future prospects of Folic Acid NHS Ester (gamma : alpha =2 :1) are vast and multifaceted. Ongoing research is exploring its potential in gene therapy, where folate-conjugated vectors can be used to deliver therapeutic genes to specific cells or tissues. Additionally, the compound's ability to enhance drug delivery has led to investigations into its use in combination therapies, where it can be paired with other agents to improve treatment outcomes.

In conclusion, Folic Acid NHS Ester (gamma : alpha =2 :1) represents a significant advancement in biomedical research due to its unique properties and versatile applications. Its role in targeted drug delivery, regenerative medicine, diagnostics, and gene therapy underscores its importance as a tool for developing innovative therapeutic strategies. As research continues to uncover new possibilities, the potential uses of this compound are expected to expand even further, offering hope for improved treatments across a wide range of diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:153445-05-7)Folic Acid NHS Ester (gamma : alpha =2 :1)
A938346
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):172.0/278.0/768.0